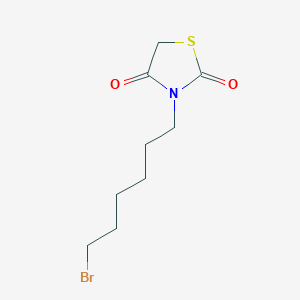
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class Thiazolidinediones are known for their applications in medicinal chemistry, particularly in the treatment of diabetes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,4-thiazolidinedione with 6-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazolidinedione core can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-(6-aminohexyl)-2,4-thiazolidinedione derivative.
Scientific Research Applications
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-diabetic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new thiazolidinedione-based therapeutics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of diabetes treatment, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism . The addition of the bromohexyl group may influence the compound’s binding affinity and specificity for PPARγ or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in diabetes treatment.
Pioglitazone: A widely used thiazolidinedione with similar applications.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the bromohexyl group, which can alter its chemical and biological properties compared to other thiazolidinediones. This modification can potentially enhance its efficacy, selectivity, and safety profile in various applications.
Properties
Molecular Formula |
C9H14BrNO2S |
|---|---|
Molecular Weight |
280.18 g/mol |
IUPAC Name |
3-(6-bromohexyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H14BrNO2S/c10-5-3-1-2-4-6-11-8(12)7-14-9(11)13/h1-7H2 |
InChI Key |
RJDKHOSWKMFCKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


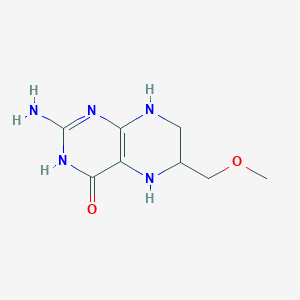
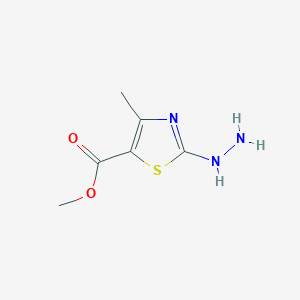
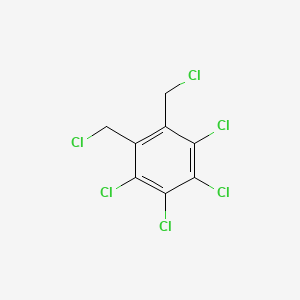
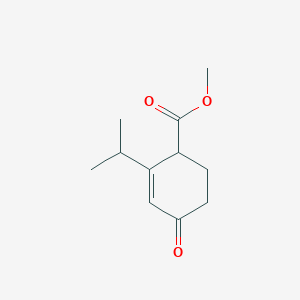

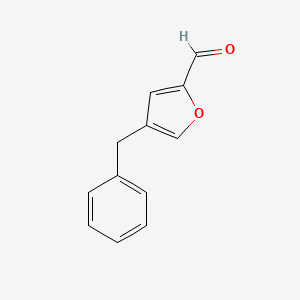
![beta-[(2,2-Dimethoxyethyl)amino]-alpha-phenylbenzeneethanol](/img/structure/B8683151.png)
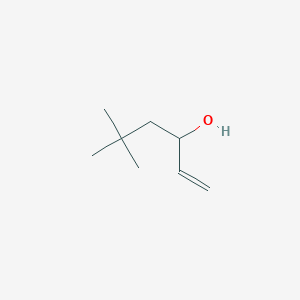
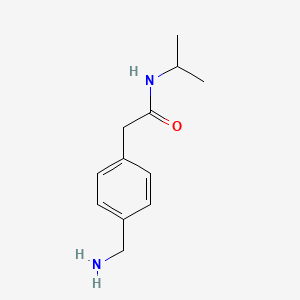
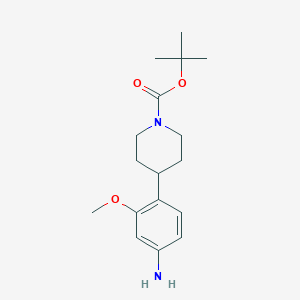
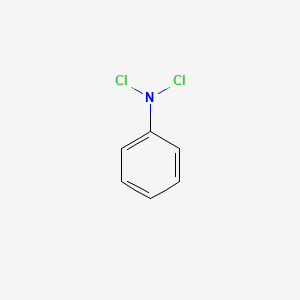
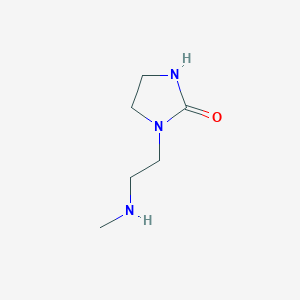
![1-[4-Bromo-7-(1-phenylethoxy)benzofuran-2-yl]ethanone](/img/structure/B8683203.png)
